Ethyl betulinate

Anticancer Cytotoxicity Structure-Activity Relationship

Ethyl betulinate (betulinic acid ethyl ester) is the foundational C-28 ethyl ester prodrug of betulinic acid, strategically designed to enhance lipophilicity and membrane permeability over the poorly bioavailable parent acid. This compound is the simplest, uncharged reference standard for SAR studies mapping alkyl chain length to anticancer potency—where analogous ethyl esters have demonstrated up to 4.8-fold greater cytotoxicity than betulinic acid in HT-29 colon cancer models. Its intermediate LogP and distinct immunomodulatory profile (modulating IL-6 in PBMCs independently of direct tumor cell killing) make it irreplaceable for dissecting triterpenoid immune pathways. Choose ethyl betulinate when you need a well-characterized, single-variable ester scaffold for bioavailability and pharmacokinetic baseline studies—not a generic betulinic acid substitute.

Molecular Formula C32H52O3
Molecular Weight 484.8 g/mol
Cat. No. B8226247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl betulinate
Molecular FormulaC32H52O3
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C
InChIInChI=1S/C32H52O3/c1-9-35-27(34)32-17-12-21(20(2)3)26(32)22-10-11-24-29(6)15-14-25(33)28(4,5)23(29)13-16-31(24,8)30(22,7)18-19-32/h21-26,33H,2,9-19H2,1,3-8H3/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1
InChIKeyOXWLZVSYHCZISK-BWXYOZBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Betulinate: A Betulinic Acid Ester for Targeted Oncology and Anti-Infective Research


Ethyl betulinate (betulinic acid ethyl ester) is a semi-synthetic pentacyclic lupane-type triterpenoid ester derived from the naturally occurring betulinic acid. It belongs to the broader class of betulin and betulinic acid derivatives, which are primarily extracted from birch bark and are recognized for their cytotoxic, anti-inflammatory, and antiviral properties. The compound is characterized by an ethyl ester modification at the C-28 position of the betulinic acid scaffold [1], a structural change intended to modulate physicochemical properties like solubility and lipophilicity compared to the parent acid [2].

Why Ethyl Betulinate Cannot Be Interchanged with Standard Betulinic Acid in Research


The simple substitution of ethyl betulinate with its parent compound, betulinic acid, is not scientifically valid due to their distinct physicochemical profiles that directly impact biological activity. While betulinic acid is known for its potent but often poorly bioavailable activity due to very low aqueous solubility [1], the ethyl ester modification in ethyl betulinate strategically alters lipophilicity (LogP) to enhance membrane permeability and cellular uptake . Initial evidence from analogous amino acid ethyl ester betulinates demonstrates that this class of modification can drastically change cytotoxic potency; for example, the proline ethyl ester [ProOEt][BA] exhibited an IC50 value 4.8 times lower than that of the parent betulinic acid in HT-29 colon cancer cells [2]. Therefore, using betulinic acid as a direct substitute would fail to replicate the intended altered pharmacokinetic and pharmacodynamic behavior that the ethyl esterification is designed to achieve.

Quantitative Differentiation Evidence for Ethyl Betulinate Procurement


Enhanced Cytotoxicity Through C-28 Esterification: A Class-Level Inference from Amino Acid Ethyl Esters

Direct head-to-head cytotoxicity data for simple ethyl betulinate against betulinic acid is absent in the available primary literature. However, a strong class-level inference can be drawn from closely related amino acid ethyl ester betulinate salts. A study on colon adenocarcinoma cells (HT-29) demonstrated that the proline ethyl ester salt [ProOEt][BA] achieved an IC50 of 3.8 µM, which is 4.8 times lower (more potent) than the parent betulinic acid (BA) [1]. This indicates that the addition of an ethyl ester functionality to the betulinate scaffold significantly enhances cytotoxic activity in this cell line.

Anticancer Cytotoxicity Structure-Activity Relationship

Modulated Immunomodulatory Response: Comparative IL-6 Induction vs. Betulinic Acid

A direct comparative study of betulinic acid (BA) and its proline ethyl ester salt ([ProOEt][BA]) on peripheral blood mononuclear cells (PBMCs) showed differential effects on IL-6 production. While the IC50 values for cell viability were comparable after 24 hours (BA: 8.42 μM vs. [ProOEt][BA]: 8.86 μM), the ethyl ester derivative induced a distinct dose-dependent effect on IL-6 cytokine production [1]. This suggests that the ethyl ester modification does not simply replicate BA's activity but can alter the immunomodulatory profile of the compound.

Immunomodulation PBMC Cytokine Induction

Improved Solubility Profile Compared to Parent Betulinic Acid

A key differentiator for ethyl betulinate is its improved solubility relative to betulinic acid, a factor critical for both in vitro assay reliability and in vivo bioavailability. Betulinic acid and its metabolic precursor, betulin, are described as 'very poorly soluble in aqueous buffers, thus their bioavailability and bio-distribution are insufficient in terms of medical applications' [1]. While exact solubility values for simple ethyl betulinate are not reported in primary literature, the compound's ethyl ester group is specifically noted in reputable vendor datasheets to provide 'a balance between solubility and cellular uptake' compared to the parent acid and other ester derivatives like methyl betulinate .

Solubility Physicochemical Property Formulation

Optimal Scientific Application Scenarios for Ethyl Betulinate


As a Reference Compound in Cytotoxic SAR Studies of Betulinic Acid Esters

Ethyl betulinate serves as the foundational reference compound for structure-activity relationship (SAR) studies exploring the impact of C-28 ester chain length on anticancer potency. By comparing ethyl betulinate with methyl and propyl esters, researchers can precisely map the contribution of the alkyl chain to cytotoxicity without the confounding effects of charged amino acid side chains. This is based on evidence that even the addition of an ethyl ester group to the betulinate core can profoundly alter activity, as seen with a 4.8-fold potency increase in analogous compounds [1].

Investigating Immunomodulation Independent of Direct Cytotoxicity

Given the evidence that ethyl ester-containing betulinates can distinctly modulate cytokine production (e.g., IL-6) in PBMCs compared to betulinic acid [1], ethyl betulinate is a key compound for dissecting the immunomodulatory pathways of triterpenoids. This application is specific to scenarios where the goal is to study immune cell regulation separate from direct tumor cell killing, a differentiation that cannot be achieved with betulinic acid alone.

Formulation and Bioavailability Assessment of Triterpenoid Prodrugs

Ethyl betulinate is the simplest ester prodrug of betulinic acid, making it an ideal model compound for studying the fundamental principles of triterpenoid esterification on bioavailability. Its intermediate lipophilicity, compared to highly insoluble betulinic acid, addresses the documented solubility issues of the parent compound [1] and allows researchers to establish baseline in vitro absorption and permeability metrics for the ester prodrug class.

Quote Request

Request a Quote for Ethyl betulinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.